![molecular formula C21H24INO4 B010371 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide CAS No. 2679-26-7](/img/structure/B10371.png)
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide, also known as Berberine, is an isoquinoline alkaloid that is found in several plants, including Berberis vulgaris, Coptis chinensis, and Hydrastis canadensis. This compound has been used for centuries in traditional medicine to treat a variety of ailments, including diarrhea, dysentery, and infections. In recent years, Berberine has gained attention for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.
作用機序
The mechanism of action of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide is complex and involves several pathways. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism. Activation of AMPK by 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. Inhibition of PTP1B by 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide leads to improved insulin sensitivity and glucose uptake. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has also been shown to activate the sirtuin 1 (SIRT1) pathway, which is involved in the regulation of cellular metabolism and aging.
生化学的および生理学的効果
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has several biochemical and physiological effects on the body. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has been shown to lower blood glucose levels by increasing insulin sensitivity and glucose uptake. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has also been shown to lower cholesterol levels by inhibiting the activity of HMG-CoA reductase, which is the rate-limiting enzyme in cholesterol synthesis. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in various diseases.
実験室実験の利点と制限
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has several advantages for lab experiments, including its low toxicity, high solubility, and low cost. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide is also readily available and can be synthesized or extracted from plant sources. However, 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide also has some limitations for lab experiments, including its poor bioavailability and rapid metabolism. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide is also known to interact with several drug-metabolizing enzymes, which may affect the results of lab experiments.
将来の方向性
There are several future directions for research on 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide. One area of research is the development of novel formulations of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide to improve its bioavailability and pharmacokinetics. Another area of research is the identification of new targets and pathways for 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide in various diseases. Additionally, more studies are needed to investigate the safety and efficacy of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide in humans, particularly in long-term use and in combination with other drugs.
合成法
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide can be synthesized through several methods, including chemical synthesis, microbial synthesis, and plant extraction. The chemical synthesis of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide involves the condensation of 3,4-dimethoxybenzaldehyde and 2,3,4-trimethoxybenzyl bromide, followed by reduction and iodination to obtain 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide. The microbial synthesis of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide involves the use of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to produce 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide through metabolic pathways. The plant extraction method involves the isolation of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide from plant sources using solvents and chromatography techniques.
科学的研究の応用
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent diabetic complications. In cardiovascular research, 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has been shown to lower cholesterol levels, reduce blood pressure, and prevent atherosclerosis.
特性
CAS番号 |
2679-26-7 |
|---|---|
製品名 |
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide |
分子式 |
C21H24INO4 |
分子量 |
481.3 g/mol |
IUPAC名 |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C21H24NO4.HI/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3;/h6-9,11-13H,10H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
NEDMOWXPUGKQAV-UHFFFAOYSA-M |
SMILES |
C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC(=C(C=C3)OC)OC.[I-] |
正規SMILES |
C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC(=C(C=C3)OC)OC.[I-] |
その他のCAS番号 |
2679-26-7 |
同義語 |
1-((3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide; N-methylpapaverine; 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium; 2-Methyl-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline-2-ium; Nsc169685 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



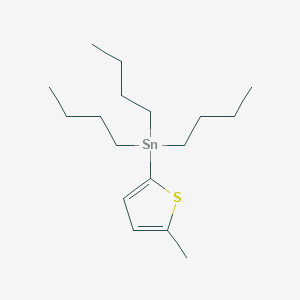
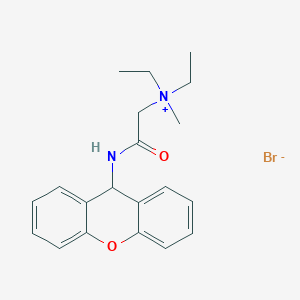
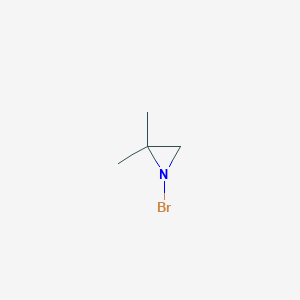
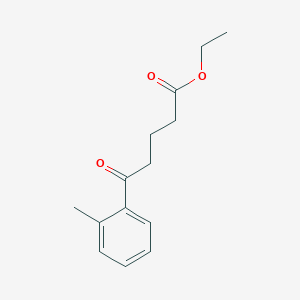
![2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B10298.png)
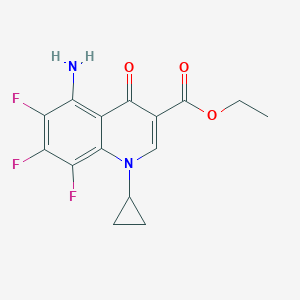
![N-[3-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propylsulfamoyl]-4-octoxyphenyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide](/img/structure/B10301.png)
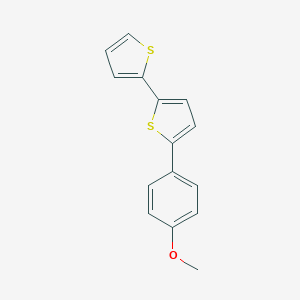
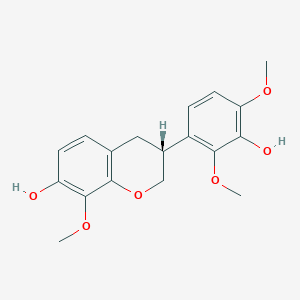
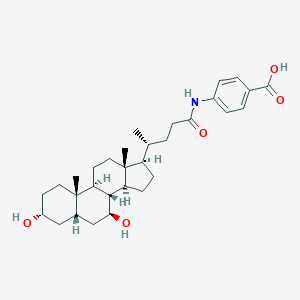
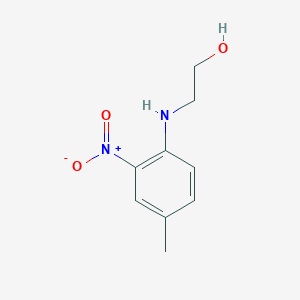
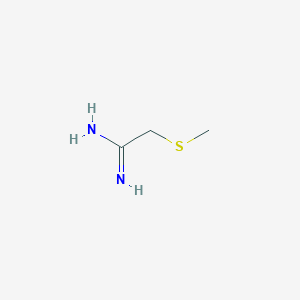
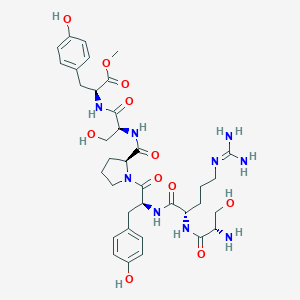
![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)